N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide

Medicinal chemistry Structure-activity relationship Benzamide pharmacophore

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide (CAS 898454-18-7) is a synthetic small molecule (C21H22N2O5, MW 382.4 g/mol) featuring a 2,3-dihydro-1,4-benzodioxin core linked via a 5-oxopyrrolidin-3-yl spacer to a 4-ethoxybenzamide moiety. The compound is registered in PubChem (CID and ChEMBL (CHEMBL1878270) and is commercially available from multiple research chemical suppliers for non-human research use only.

Molecular Formula C21H22N2O5
Molecular Weight 382.416
CAS No. 898454-18-7
Cat. No. B2916179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide
CAS898454-18-7
Molecular FormulaC21H22N2O5
Molecular Weight382.416
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C21H22N2O5/c1-2-26-17-6-3-14(4-7-17)21(25)22-15-11-20(24)23(13-15)16-5-8-18-19(12-16)28-10-9-27-18/h3-8,12,15H,2,9-11,13H2,1H3,(H,22,25)
InChIKeyIDTWLJGCUONMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide (CAS 898454-18-7): Structural Identity and Procurement Baseline


N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide (CAS 898454-18-7) is a synthetic small molecule (C21H22N2O5, MW 382.4 g/mol) featuring a 2,3-dihydro-1,4-benzodioxin core linked via a 5-oxopyrrolidin-3-yl spacer to a 4-ethoxybenzamide moiety [1]. The compound is registered in PubChem (CID 16822342) and ChEMBL (CHEMBL1878270) and is commercially available from multiple research chemical suppliers for non-human research use only [2]. It belongs to a broader class of benzodioxin-pyrrolidinone amide derivatives that have been investigated in patent literature for monoamine reuptake inhibition [3].

Why Close Analogs of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide Cannot Be Assumed Interchangeable


Within the benzodioxin-pyrrolidinone amide class, even seemingly minor structural modifications can produce dramatic shifts in target selectivity and potency . The 4-ethoxy substituent on the benzamide ring and the specific 2,3-dihydro-1,4-benzodioxin-6-yl attachment at the pyrrolidinone N1 position together define a unique pharmacophoric geometry. The (3S)-enantiomer of this compound has been separately catalogued (InChIKey IDTWLJGCUONMHB-HNNXBMFYSA-N), indicating stereochemical control at the pyrrolidinone 3-position is achievable; racemic vs. enantiopure procurement may therefore carry distinct biological consequences [1]. Published structure-activity relationship data for closely related benzodioxin-pyrrolidinone amides demonstrate that substitution pattern changes—such as replacing the 4-ethoxybenzamide with 3,4-dimethoxybenzamide or substituting the benzodioxin for other heterocycles—lead to qualitatively different biological profiles, precluding simple interchangeability .

Quantitative Evidence for N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide: Available Data and Comparators


Structural Differentiation from the Closest Scaffold Analog: 4-Ethoxybenzamide vs. 3,4-Dimethoxybenzamide Substituent

The closest catalogued structural analog, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide, differs from the target compound solely by the benzamide substituent (3,4-dimethoxy vs. 4-ethoxy). The 4-ethoxy group provides a single hydrogen-bond acceptor (ether oxygen) in a para orientation, while the 3,4-dimethoxy analog introduces two meta/para acceptors with altered electron-donating character. No direct head-to-head biological comparison between these two compounds has been published [1].

Medicinal chemistry Structure-activity relationship Benzamide pharmacophore

Stereochemical Identity: Racemic Mixture vs. (3S)-Enantiomer Availability

The target compound (InChIKey: IDTWLJGCUONMHB-UHFFFAOYSA-N, the 'U' flag indicating unspecified stereochemistry) is presumed racemic at the pyrrolidinone 3-position. A separate stereochemically defined (3S)-enantiomer is catalogued under InChIKey IDTWLJGCUONMHB-HNNXBMFYSA-N [1]. No quantitative biological data comparing the racemate to the (3S)-enantiomer are publicly available. In analogous 5-oxopyrrolidin-3-yl amide series, stereochemistry at the 3-position has been shown to influence target binding affinity; however, no data specific to this compound exist to confirm or refute such an effect [2].

Stereochemistry Chiral procurement Enantiomeric purity

Class-Level Target Engagement: Cholinesterase and Lipoxygenase Inhibition Potential

Compounds structurally similar to the target compound have been reported to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes, as summarized in a review covering benzodioxin-pyrrolidinone amide derivatives . No quantitative IC50 or Ki data for the specific target compound (CAS 898454-18-7) against these or any other enzyme targets were located in publicly available databases, including ChEMBL and PubChem BioAssay, as of May 2026. Therefore, any inference about the target compound's potency must be treated as purely class-level and unvalidated.

Cholinesterase inhibition Lipoxygenase inhibition Enzyme target engagement

Patent Context: Monoamine Reuptake Inhibitor Class Affiliation

The compound falls within the generic scope of patent NL1032760C2 ('New connections'), which claims novel amide compounds that inhibit the re-uptake of monoamines for therapeutic applications [1]. However, the patent does not provide specific biological data for this individual compound. Similarly, US20060111429A1 claims pyrrolidin-benzamide compounds for pain treatment but does not explicitly list CAS 898454-18-7 or provide its individual assay results [2]. This patent context indicates the compound belongs to a therapeutically relevant chemotype but does not provide quantitative differentiation from other compounds within the same patent family.

Monoamine reuptake inhibition Patent landscape CNS drug discovery

Recommended Application Scenarios for N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide Based on Available Evidence


Pharmacophore Exploration in Monoamine Transporter-Focused Medicinal Chemistry Programs

Given the patent-based association of benzodioxin-pyrrolidinone amides with monoamine reuptake inhibition [1], this compound may serve as a scaffold-validation tool in medicinal chemistry campaigns targeting dopamine, serotonin, or norepinephrine transporters. The 4-ethoxybenzamide substituent provides a defined hydrogen-bond acceptor geometry distinct from the 3,4-dimethoxy analog, enabling systematic SAR exploration around the benzamide position.

Enantiomeric Selectivity Studies Using Defined Stereochemistry

Because the compound is available as both racemate (InChIKey 'U' flag) and the (3S)-enantiomer, it can be employed in studies designed to assess the impact of pyrrolidinone 3-position stereochemistry on target binding, metabolic stability, or off-target profiles [2]. Procurement of both forms from the same supplier batch enables controlled enantiomeric comparison experiments.

Negative Control or Chemical Probe for Benzodioxin-Containing Compound Libraries

In the absence of confirmed potent biological activity, this compound may be positioned as a structurally matched negative control for screening campaigns involving benzodioxin-pyrrolidinone amide libraries. Its well-defined structure (SMILES: CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4) and computable physicochemical properties (XLogP3-AA 2.1, MW 382.4) make it suitable for use as an inactive or weakly active comparator in dose-response experiments [3].

Quote Request

Request a Quote for N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.